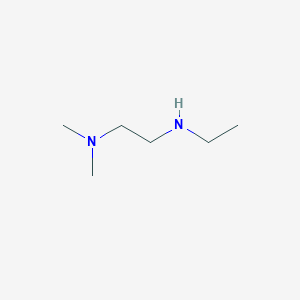
3-Isopropoxy-1,2-propanediol
概要
説明
3-Isopropoxy-1,2-propanediol is an organic compound with the molecular formula C6H14O3 It is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with an isopropoxy group
科学的研究の応用
3-Isopropoxy-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: 3-Isopropoxy-1,2-propanediol can be synthesized through the reaction of 1,2-propanediol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the substitution of the hydroxyl group with the isopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification and separation to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 3-isopropoxy-1,2-propanediol involves its interaction with various molecular targets. The isopropoxy group can influence the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
類似化合物との比較
1,2-Propanediol: A precursor to 3-isopropoxy-1,2-propanediol, commonly used in antifreeze and as a solvent.
2,3-Butanediol: Another diol with similar properties, used in the production of plastics and as a solvent.
1,3-Propanediol: Used in the production of polymers and as a solvent.
Uniqueness: this compound is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other diols. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
17226-43-6 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
134.17 g/mol |
IUPAC名 |
2-propan-2-yloxypropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
TZVGNDWIPYNINU-UHFFFAOYSA-N |
SMILES |
CC(C)OCC(CO)O |
正規SMILES |
CC(C)OC(CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)




![1-[bis(aziridin-1-yl)phosphoryl]azepane](/img/structure/B105879.png)

